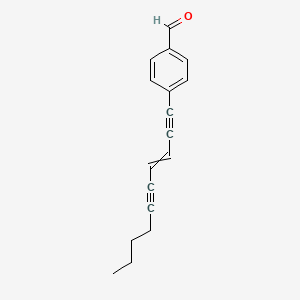
4-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde is a chemical compound with a unique structure that includes both an aldehyde group and a conjugated system of triple and double bonds. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde typically involves the coupling of an appropriate alkyne with a benzaldehyde derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated nitric acid and sulfuric acid for nitration.
Major Products
Oxidation: 4-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid.
Reduction: 4-(Dec-3-ene-1,5-diyn-1-yl)benzyl alcohol.
Substitution: 4-(Dec-3-ene-1,5-diyn-1-yl)-2-nitrobenzaldehyde (for nitration).
Scientific Research Applications
4-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of conjugated systems and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde in biological systems is not fully understood. its reactivity is likely due to the presence of the aldehyde group and the conjugated system, which can interact with various molecular targets. The compound may form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(Dec-3-ene-1,5-diyn-1-yl)benzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde.
4-(Dec-3-ene-1,5-diyn-1-yl)-2-nitrobenzaldehyde: Similar structure but with a nitro group on the aromatic ring.
Uniqueness
4-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde is unique due to its combination of an aldehyde group with a conjugated system of triple and double bonds
Properties
CAS No. |
823228-13-3 |
|---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
4-dec-3-en-1,5-diynylbenzaldehyde |
InChI |
InChI=1S/C17H16O/c1-2-3-4-5-6-7-8-9-10-16-11-13-17(15-18)14-12-16/h7-8,11-15H,2-4H2,1H3 |
InChI Key |
ZINJFDPFUZZZKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC=CC#CC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















